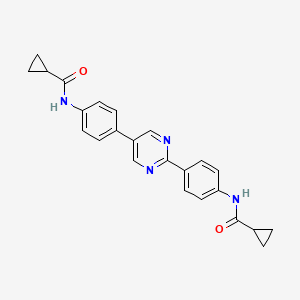
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have reported several synthetic routes, including cyclization reactions, amidation processes, and cyclopropane ring formation. Precise details on the synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N,N’-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide reveals a central dicyclopropane core flanked by two aromatic rings (pyrimidine and phenylene). The cyclopropane rings introduce strain, affecting the overall stability and reactivity. Computational studies and X-ray crystallography provide insights into its 3D arrangement and bond angles .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution, amidation, and ring-opening reactions. Investigating its reactivity with different reagents and catalysts sheds light on its versatility in synthetic transformations .
Mécanisme D'action
N,N’-(2,5-pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide may exhibit biological activity, although specific mechanisms remain elusive. Researchers speculate that it could interact with cellular receptors, enzymes, or nucleic acids. Further studies, including binding assays and molecular docking, are necessary to unravel its mode of action .
Orientations Futures
: Bailey, T., Krajewski, P., Ladunga, I., Lefebvre, C., Li, Q., Liu, T., et al. (2013). Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data. PLoS Computational Biology, 9(11), e1003326. Link : ChemSpider. (n.d.). N,N’-(2,5-Pyrimidinediyldi-4,1-phenylene)dicyclopropanecarboxamide. Link
Propriétés
IUPAC Name |
N-[4-[2-[4-(cyclopropanecarbonylamino)phenyl]pyrimidin-5-yl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(17-1-2-17)27-20-9-5-15(6-10-20)19-13-25-22(26-14-19)16-7-11-21(12-8-16)28-24(30)18-3-4-18/h5-14,17-18H,1-4H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPSGFVFQUJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-ethylbutanoyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3437544.png)
![2-ethyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B3437547.png)
![2-(2-chlorophenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3437553.png)
![2-(4-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3437559.png)

![2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B3437572.png)
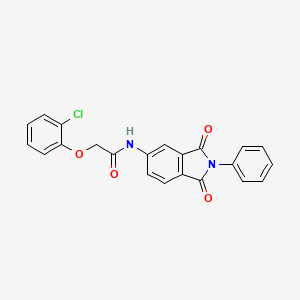
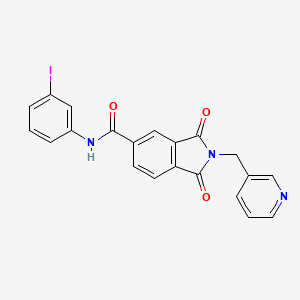
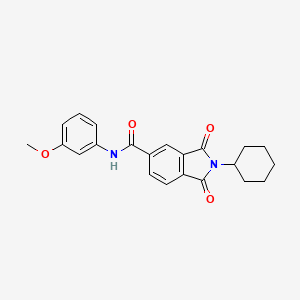
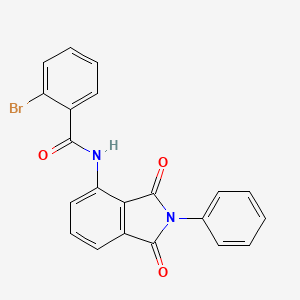
![4-chloro-2-({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437609.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B3437610.png)
![4-{[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3437618.png)